N~4~-(2-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-(2-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like structure that imparts high thermal and chemical stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common approach is the reaction of 2-adamantylamine with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize the use of hazardous reagents. Continuous flow chemistry and other advanced techniques could be employed to improve the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can yield 2-adamantyl ketone, while reduction of the sulfonamide group can produce 2-adamantylamine .
Scientific Research Applications
N~4~-(2-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties that make it useful in the treatment of various diseases.
Industry: The compound’s stability and reactivity make it suitable for use in materials science and catalysis.
Mechanism of Action
The mechanism of action of N4-(2-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The adamantyl group is known to enhance the compound’s ability to cross cell membranes, while the pyrazole and sulfonamide groups may interact with enzymes or receptors to exert their effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: An antiviral drug similar to amantadine.
Uniqueness
N~4~-(2-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of an adamantyl group with a pyrazole-sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other adamantane derivatives .
Properties
Molecular Formula |
C15H23N3O2S |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(2-adamantyl)-1,3-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H23N3O2S/c1-9-14(8-18(2)16-9)21(19,20)17-15-12-4-10-3-11(6-12)7-13(15)5-10/h8,10-13,15,17H,3-7H2,1-2H3 |
InChI Key |
LFIXDOXROLMKDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2C3CC4CC(C3)CC2C4)C |
Origin of Product |
United States |
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